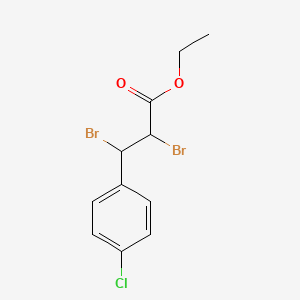

Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate

Description

The exact mass of the compound Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Br2ClO2/c1-2-16-11(15)10(13)9(12)7-3-5-8(14)6-4-7/h3-6,9-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXVWHGHUTUGAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=C(C=C1)Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Br2ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293409 | |

| Record name | ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35282-97-4 | |

| Record name | NSC89330 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate

Executive Summary

Target Molecule: Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate

CAS Registry Number: 35282-97-4

Primary Application: Synthetic intermediate for medicinal chemistry (e.g.,

This technical guide details the high-yield synthesis of Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate via the electrophilic bromination of ethyl 4-chlorocinnamate. Unlike generic protocols, this guide emphasizes the stereochemical implications of the reaction (anti-addition) and provides a self-validating workflow using visual endpoints and NMR spectroscopy. The protocol prioritizes the use of dichloromethane (DCM) over historical carbon tetrachloride (

Part 1: Retrosynthetic Analysis & Mechanistic Insight

Strategic Rationale

The synthesis is a classic halogenation of an

Mechanistic Pathway (Stereochemistry)

The reaction proceeds through a cyclic bromonium ion intermediate .[1]

-

Electrophilic Attack: The

-electrons of the alkene attack the bromine molecule, expelling a bromide ion ( -

Backside Attack: The bromide ion attacks the most substituted carbon (or the carbon capable of stabilizing positive charge) from the side opposite to the bridge (anti-attack).

-

Stereochemical Outcome: Starting from the trans (E)-isomer of ethyl 4-chlorocinnamate, this anti-addition mechanism yields the erythro (or

racemic) diastereomer.

Caption: Stereospecific anti-addition mechanism converting the E-alkene precursor to the erythro-dibromide product.

Part 2: Experimental Protocol

Materials & Safety

Critical Safety Warning: Elemental bromine (

| Reagent | Equiv.[2] | Role | Hazards |

| Ethyl 4-chlorocinnamate | 1.0 | Substrate | Irritant |

| Bromine ( | 1.05 | Reagent | Corrosive, Toxic Vapor |

| Dichloromethane (DCM) | Solvent | Medium | Volatile, Carcinogen susp. |

| Sodium Bisulfite (aq) | Wash | Quencher | Irritant |

Step-by-Step Synthesis

Scale: Based on 50 mmol of starting material.

-

Preparation:

-

In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel, dissolve 10.5 g (50 mmol) of ethyl 4-chlorocinnamate in 50 mL of Dichloromethane (DCM) .

-

Note: DCM is preferred over

due to lower toxicity, though -

Cool the solution to 0°C using an ice-water bath.

-

-

Bromination (The Titration Endpoint):

-

Prepare a solution of 2.7 mL (8.4 g, ~52.5 mmol) of Bromine in 10 mL of DCM .

-

Add the bromine solution dropwise over 20–30 minutes.

-

Visual Control: The red-brown color of bromine should disappear rapidly upon contact with the solution. As the reaction nears completion, the color will persist longer. Stop addition if a persistent orange color remains, indicating excess bromine.

-

-

Reaction & Quenching:

-

Remove the ice bath and stir at room temperature for 2 hours to ensure complete conversion.

-

Quench: Add 20 mL of 10% aqueous Sodium Bisulfite (

) and stir vigorously until the organic layer turns from orange/red to colorless (removes unreacted

-

-

Workup:

-

Purification:

-

Recrystallize the crude solid from Ethanol or Petroleum Ether (60-80°C) .

-

Heat to dissolve, filter hot if necessary, and cool slowly to 4°C.

-

Collect crystals via vacuum filtration.

-

Caption: Operational workflow for the synthesis and purification of the target dibromide.

Part 3: Characterization & Validation

Expected Data

The identity of the product is confirmed by the disappearance of alkene signals in NMR and the appearance of the characteristic vicinal methine protons.

| Property | Value / Observation | Note |

| Appearance | White crystalline solid | |

| Melting Point | ~75–80°C (Predicted) | Analogous phenyl ester mp is 74-75°C [1]; Cl-substitution typically raises mp. |

| Yield | 85–95% | Quantitative conversion is typical. |

Spectroscopic Validation ( NMR)

Solvent:

- 7.30–7.40 ppm (m, 4H): Aromatic protons (distinct AA'BB' system due to 4-Cl substitution).

-

5.30 ppm (d, 1H,

-

4.80 ppm (d, 1H,

-

4.30 ppm (q, 2H): Ethyl ester

-

1.35 ppm (t, 3H): Ethyl ester

Self-Validation Check:

-

Coupling Constant (

): A coupling constant of

Part 4: Troubleshooting & Optimization

Common Failure Modes

-

Incomplete Reaction: If the bromine color persists but TLC shows starting material, the reaction may need light activation (though rare for this substrate) or slightly higher temperature (RT).

-

Oil Formation: If the product oils out during recrystallization, the solvent is likely too hot or the concentration too high. Re-dissolve and add a seed crystal.

Solvent Selection

While Carbon Tetrachloride (

References

-

Abbott, T. W.; Althousen, D. "Ethyl

-Dibromo- -

BenchChem.[2][5] "Interpreting the 1H NMR Spectrum of Ethyl 3-[4-(chloromethyl)phenyl]propanoate". (Analogous structural data). Link

-

PubChem. "2,3-Dibromo-3-(4-chlorophenyl)propanoic acid". (Acid analog properties).[6][7] Link

-

ChemicalBook. "Ethyl 2,3-dibromo-3-phenylpropionate NMR Spectrum". Link

Sources

- 1. youtube.com [youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CAS 21282-97-3: 2-(Acetoacetoxy)ethyl methacrylate [cymitquimica.com]

- 7. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate: Starting Materials and Synthetic Strategy

This guide provides a comprehensive overview of the chemical synthesis of Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate, a compound of interest in organic synthesis and potentially in the development of novel pharmaceutical agents. The synthesis is a valuable case study in electrophilic addition reactions to alkenes and the preparation of their precursors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, actionable protocols.

The synthesis of the target molecule is efficiently achieved through a two-step process. The initial and critical step involves the formation of an α,β-unsaturated ester, ethyl 4-chlorocinnamate, which then undergoes stereoselective bromination to yield the final product. The selection of starting materials for the initial step is a key determinant of the overall efficiency and scalability of the synthesis.

Part 1: Synthesis of the Key Intermediate: Ethyl 4-chlorocinnamate

The foundational starting material for the synthesis of Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate is ethyl 4-chlorocinnamate. The selection of the synthetic route to this intermediate is critical and is primarily dictated by the availability of precursors, desired yield, and scalability. The most direct and widely employed starting materials are 4-chlorobenzaldehyde and a reagent that can introduce the ethyl acetate moiety.

A robust and high-yielding method for the synthesis of ethyl 4-chlorocinnamate is the Wittig reaction.[1] This reaction involves the coupling of an aldehyde or ketone with a phosphonium ylide to form an alkene. In this specific synthesis, the key starting materials are:

-

4-Chlorobenzaldehyde: A commercially available aromatic aldehyde that provides the 4-chlorophenyl group.[2]

-

(Carboethoxymethylene)triphenylphosphorane: A stabilized Wittig reagent that introduces the ethyl acrylate functionality.

The reaction proceeds by nucleophilic attack of the ylide on the carbonyl carbon of 4-chlorobenzaldehyde, leading to the formation of a betaine intermediate, which subsequently collapses to form the desired alkene (ethyl 4-chlorocinnamate) and triphenylphosphine oxide as a byproduct. The primary advantage of the Wittig reaction is its high degree of regioselectivity, reliably forming the double bond at the site of the original carbonyl group.

While the Wittig reaction is highly effective, other classical organic reactions can also be employed to synthesize the ethyl 4-chlorocinnamate intermediate. These alternatives may be considered based on reagent availability and specific laboratory capabilities.

-

Claisen-Schmidt Condensation followed by Fischer Esterification: This is a two-step approach where 4-chlorobenzaldehyde is first condensed with an enolate of acetic anhydride or acetone in the presence of a base to yield 4-chlorocinnamic acid. The subsequent Fischer esterification of the carboxylic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) yields the desired ethyl 4-chlorocinnamate.

-

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde (4-chlorobenzaldehyde) with an acid anhydride (acetic anhydride) and its corresponding carboxylate salt (sodium acetate) to form the α,β-unsaturated acid (4-chlorocinnamic acid), which is then esterified.

-

Heck Reaction: A more modern approach involves the palladium-catalyzed coupling of 4-chloroiodobenzene or 4-chlorobromobenzene with ethyl acrylate. This method offers excellent control over stereochemistry but requires a transition metal catalyst and specific reaction conditions.

The choice among these methods will depend on factors such as cost of reagents, desired scale, and the stereochemical outcome required. For most laboratory-scale syntheses, the Wittig reaction provides a reliable and efficient route.

Part 2: Electrophilic Bromination of Ethyl 4-chlorocinnamate

The second and final stage of the synthesis is the electrophilic addition of bromine across the double bond of ethyl 4-chlorocinnamate. This reaction is a classic example of alkene halogenation and is the core transformation that yields Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate.

The primary starting materials for this step are:

-

Ethyl 4-chlorocinnamate: The α,β-unsaturated ester synthesized in the previous step.

-

Brominating Agent: The source of electrophilic bromine.

The selection of the brominating agent is crucial for controlling the reaction and ensuring high yields.

-

Molecular Bromine (Br₂): This is the most direct source of bromine. The reaction proceeds through a bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion.[3][4][5] This stereospecificity is a key feature of this reaction. The reaction is typically carried out in a non-polar solvent like dichloromethane or a polar protic solvent such as acetic acid.[3][4]

-

Pyridinium Tribromide (Pyr·HBr₃): This is a solid, stable, and safer alternative to handling liquid bromine.[6] It exists in equilibrium with pyridinium hydrobromide and bromine, providing a controlled release of Br₂ in the reaction mixture. This reagent often leads to cleaner reactions with fewer byproducts.

The mechanism involves the initial electrophilic attack of bromine on the electron-rich double bond of the cinnamate ester, forming a cyclic bromonium ion. The subsequent nucleophilic attack by the bromide ion (from the counter-ion or another bromine molecule) occurs from the side opposite to the bromonium ion bridge, resulting in an anti-addition product. This stereochemical outcome is a critical aspect of the synthesis.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-chlorocinnamate via Wittig Reaction

Materials:

-

4-Chlorobenzaldehyde

-

(Carboethoxymethylene)triphenylphosphorane

-

Toluene, anhydrous

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorobenzaldehyde (1 equivalent) and (carboethoxymethylene)triphenylphosphorane (1.05 equivalents) in anhydrous toluene.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Add hexane to the concentrated mixture to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture to remove the solid and wash the solid with a small amount of cold hexane.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude ethyl 4-chlorocinnamate.

-

Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate

Materials:

-

Ethyl 4-chlorocinnamate

-

Molecular Bromine (Br₂) or Pyridinium Tribromide

-

Glacial Acetic Acid or Dichloromethane

-

Sodium thiosulfate solution (for quenching)

Procedure:

-

Dissolve ethyl 4-chlorocinnamate (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.[4]

-

Cool the solution in an ice bath.

-

Slowly add a solution of molecular bromine (1 equivalent) in the same solvent, or pyridinium tribromide (1 equivalent) portion-wise, to the cooled solution with vigorous stirring. The characteristic red-brown color of bromine should disappear as it reacts.[3]

-

After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate.[6]

Data Presentation

| Step | Starting Material 1 | Starting Material 2 | Key Reagent/Catalyst | Product | Typical Yield |

| 1 | 4-Chlorobenzaldehyde | (Carboethoxymethylene)triphenylphosphorane | - | Ethyl 4-chlorocinnamate | 70-90% |

| 2 | Ethyl 4-chlorocinnamate | Bromine (Br₂) or Pyridinium Tribromide | - | Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate | 60-80% |

Visualizing the Synthesis

Caption: Synthetic pathway for Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate.

References

-

PrepChem. Synthesis of ethyl 4-chlorocinnamate. [Link]

-

The Royal Society of Chemistry. Bromination of Cinnamic acid. [Link]

-

California State University, Bakersfield. Lab 9: Addition of Bromine to trans-Cinnamic Acid. [Link]

-

Studylib.net. Bromine Addition to trans-Cinnamic Acid: Lab Experiment. [Link]

-

Scribd. Stereochemistry of Bromine Addition To Trans-Cinnamic Acid. [Link]

-

Scribd. Bromine Addition to Cinnamic Acid. [Link]

-

LookChem. Cas 24393-52-0,Ethyl 4-chlorocinnamate. [Link]

Sources

A Technical Guide to the Systematic IUPAC Nomenclature of Complex Halogenated Organic Compounds

A Case Study on the Proposed Molecular Formula: C₁₁H₁₂Br₂ClO₂

Audience: Researchers, scientists, and drug development professionals.

Abstract

Systematic and unambiguous chemical nomenclature, as governed by the International Union of Pure and Applied Chemistry (IUPAC), is the foundation of effective scientific communication in chemical research and development.[1][2] This guide provides an in-depth, expert-led protocol for naming complex organic molecules, using the molecular formula C₁₁H₁₂Br₂ClO₂ as a starting point. We begin by performing a critical validation of the proposed formula, a crucial first step in any analytical endeavor. Subsequently, we propose a plausible chemical structure based on a corrected, chemically valid formula (C₁₁H₁₃Br₂ClO₂) and meticulously detail the multi-step process for deriving its complete and unambiguous IUPAC name, including full stereochemical assignment. This whitepaper serves as both a procedural guide and a reference for the underlying logic of IUPAC nomenclature.

Foundational Analysis: Molecular Formula Validation

A Senior Application Scientist's first duty is to validate the inputs. Before attempting to name a structure, one must confirm that the molecular formula corresponds to a chemically plausible, stable, neutral molecule.

The Hydrogen and Halogen Parity Rule

A fundamental rule for compounds containing carbon, hydrogen, oxygen, and halogens (F, Cl, Br, I) is that for a neutral molecule, the total number of atoms with an odd valence (like hydrogen and halogens) must be even.

-

Analysis of C₁₁H₁₂Br₂ClO₂:

-

Number of hydrogen atoms (H) = 12

-

Number of halogen atoms (X) = 2 (Br) + 1 (Cl) = 3

-

Sum of H + X = 12 + 3 = 15

-

A sum of 15 is an odd number. This violates the parity rule, indicating that a neutral molecule with the formula C₁₁H₁₂Br₂ClO₂ is not structurally possible. The formula might represent a radical cation or, more likely, contains a typographical error.

Corrective Action for this Guide

For this guide to serve its educational purpose, we will proceed by assuming a minor typographical error and use the chemically valid formula C₁₁H₁₃Br₂ClO₂ . This formula has a sum of H + X = 13 + 3 = 16 (an even number) and a degree of unsaturation of 4, which is consistent with a substituted benzene ring.

Proposed Structure for Nomenclature Analysis

Based on the corrected formula C₁₁H₁₃Br₂ClO₂, we propose the following complex but plausible structure for our case study. This structure contains multiple functional groups and stereocenters, making it an excellent candidate for a detailed nomenclature walkthrough.

Candidate Structure: 1-(2,4-dibromo-5-chlorophenyl)pentan-1,2-diol

// Phenyl Ring C1_ring [label="C", pos="0,0!"]; C2_ring [label="C", pos="-1.2,-0.7!"]; C3_ring [label="C", pos="-1.2,-2.1!"]; C4_ring [label="C", pos="0,-2.8!"]; C5_ring [label="C", pos="1.2,-2.1!"]; C6_ring [label="C", pos="1.2,-0.7!"];

// Ring Substituents Br_C2 [label="Br", pos="-2.4,-0.3!"]; Cl_C5 [label="Cl", pos="2.4,-2.5!"]; Br_C4 [label="Br", pos="0,-4.0!"];

// Pentane Chain C1_chain [label="C¹", pos="0,1.5!"]; C2_chain [label="C²", pos="0,2.9!"]; C3_chain [label="C³", pos="1.3,3.6!"]; C4_chain [label="C⁴", pos="1.3,5.0!"]; C5_chain [label="C⁵", pos="2.6,5.7!"];

// Chain Substituents OH1 [label="OH", pos="-1.2,1.9!"]; OH2 [label="OH", pos="-1.2,3.3!"];

// Edges C1_ring -- C2_ring; C2_ring -- C3_ring; C3_ring -- C4_ring; C4_ring -- C5_ring; C5_ring -- C6_ring; C6_ring -- C1_ring;

C2_ring -- Br_C2; C5_ring -- Cl_C5; C4_ring -- Br_C4;

C1_ring -- C1_chain; C1_chain -- C2_chain; C2_chain -- C3_chain; C3_chain -- C4_chain; C4_chain -- C5_chain;

C1_chain -- OH1; C2_chain -- OH2; }

Figure 1: Proposed chemical structure of 1-(2,4-dibromo-5-chlorophenyl)pentan-1,2-diol.

Systematic IUPAC Nomenclature Protocol

The goal of the IUPAC system is to provide a unique and unambiguous name for every chemical structure.[1] The process follows a logical sequence of rules, summarized in the workflow below.

A [label="Identify Principal Functional Group"]; B [label="Determine Parent Chain/Ring"]; C [label="Number the Parent Chain"]; D [label="Identify & Name Substituents"]; E [label="Assign Stereochemistry (R/S)"]; F [label="Assemble Full IUPAC Name"];

A -> B [label="Determines Suffix"]; B -> C [label="Longest chain with principal group"]; C -> D [label="Lowest locant for principal group"]; D -> E [label="Apply CIP Rules"]; E -> F; }

Caption: IUPAC Naming Workflow.Step 1: Identification of the Principal Functional Group

When a molecule contains multiple functional groups, one must be chosen as the principal group, which determines the suffix of the name.[3][4][5] The priority is established by a defined set of rules.

-

Groups present: Alcohol (-OH), Halides (-Br, -Cl), Aromatic Ring (phenyl).

-

Priority Order: Alcohol > Alkene/Alkyne > Halide / Alkyl.[3][6]

Step 2: Determination and Naming of the Parent Chain

The parent chain is the longest continuous carbon chain that contains the principal functional group.[2]

-

Analysis: The longest carbon chain containing both -OH groups consists of five carbons.

Step 3: Numbering the Parent Chain

The parent chain must be numbered to give the principal functional group(s) the lowest possible numbers (locants).[3][4]

-

Analysis: Numbering must start from the end of the five-carbon chain that is closer to the -OH groups. In this structure, the -OH groups are on the carbons directly attached to and adjacent to the phenyl ring.

-

-

Carbon-1 (C1) bears an -OH group and the phenyl substituent.

-

Carbon-2 (C2) bears the second -OH group.

-

-

The parent structure is therefore named pentan-1,2-diol .

Step 4: Identification and Naming of Substituents

All other groups attached to the parent chain are treated as substituents and are named as prefixes.[7][8]

-

Analysis: There is one complex substituent attached to C1 of the parent chain: a substituted phenyl group.

-

This substituent is a 2,4-dibromo-5-chlorophenyl group.

-

The numbering of the phenyl ring itself starts at the point of attachment to the parent pentane chain (C1').

-

| Locant (Parent Chain) | Substituent Name |

| 1 | (2,4-dibromo-5-chlorophenyl) |

Step 5: Assembly of the Full Name (Excluding Stereochemistry)

The substituents are listed alphabetically (ignoring prefixes like di-, tri-, etc.) before the parent name.

-

Assembly: (Substituent at C1) + (Parent Name)

-

Resulting Name: 1-(2,4-dibromo-5-chlorophenyl)pentan-1,2-diol

Step 6: Assignment of Stereochemical Configuration

The structure has two chiral centers (stereocenters) at C1 and C2 of the pentane chain. The absolute configuration of each center must be specified using the Cahn-Ingold-Prelog (CIP) priority rules.[9][10][11]

CIP Rules Summary:

-

Assign priority (1-4) to the four groups attached to the chiral center based on atomic number. Higher atomic number gets higher priority.[9][10]

-

If there is a tie, move to the next atoms along the chain until a point of difference is found.[11][12]

-

Orient the molecule so the lowest priority group (4) points away from the viewer.

-

Trace the path from priority 1 → 2 → 3.

-

Clockwise: R (Rectus) configuration.

-

Counter-clockwise: S (Sinister) configuration.[9]

-

Assignment for C1 (Hypothetical):

-

Attached Groups: -OH, -CH(OH)C₃H₇, -(phenyl), -H.

-

-OH: Priority 1 (Oxygen, atomic number 8).

-

-CH(OH)C₃H₇: Priority 2 (Attached to C2, which is bonded to O, C, H).

-

-(phenyl): Priority 3 (Attached to C1' of the ring, which is bonded to C, C, H).

-

-H: Priority 4 (Hydrogen, atomic number 1).

Assuming an orientation where the -H is in the back, if the path from OH → CH(OH) → phenyl is clockwise, the center is (1R). If counter-clockwise, it is (1S). A similar process is required for C2.

Final IUPAC Name: The complete, unambiguous name requires specifying the configuration for both chiral centers. For example, if C1 is R and C2 is S, the full name would be:

(1R,2S)-1-(2,4-dibromo-5-chlorophenyl)pentan-1,2-diol

Conclusion: The Logic of Systematic Nomenclature

This guide demonstrates that determining the IUPAC name for a complex molecule is not a mere act of memorization but a systematic process of deconstruction and rule-based assembly. By first validating the molecular formula and then sequentially applying the principles of priority, parent chain identification, numbering, and stereochemical assignment, one can derive a name that is both unique and universally understood. For professionals in research and drug development, fluency in this language is non-negotiable, ensuring precision in documentation, patent filings, and scientific collaboration.

References

-

IUPAC. (1997). IUPAC Compendium of Chemical Terminology (the "Gold Book") (2nd ed.). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications. [Link][13][14][15][16][17]

-

OpenOChem Learn. CIP (Cahn-Ingold-Prelog) Priorities. [Link]

-

Fiveable. (2025, August 15). Cahn-Ingold-Prelog Priority Rules Definition. [Link]

-

Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. [Link]

-

Chemistry LibreTexts. (2024, June 30). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. [Link]

-

Wikipedia. Cahn–Ingold–Prelog priority rules. [Link]

-

University of Calgary. Nomenclature and Funtional Group Priorities. [Link]

-

Clark, J. (2016, October 20). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Master Organic Chemistry. [Link]

-

PMT Education. (2025, January 22). How to name organic compounds in A Level Chemistry. [Link]

Sources

- 1. cuyamaca.edu [cuyamaca.edu]

- 2. pmt.education [pmt.education]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. scribd.com [scribd.com]

- 7. IUPAC Rules [chem.uiuc.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 10. fiveable.me [fiveable.me]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 13. publications.iupac.org [publications.iupac.org]

- 14. goldbook.iupac.org [goldbook.iupac.org]

- 15. scholars.unf.edu [scholars.unf.edu]

- 16. scilit.com [scilit.com]

- 17. youtube.com [youtube.com]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Work-up and Isolation of Brominated Esters

Introduction: The Significance and Challenges of Isolating Brominated Esters

Brominated esters are pivotal intermediates in organic synthesis, serving as versatile building blocks for a wide array of pharmaceuticals, agrochemicals, and functional materials. Their utility stems from the reactivity of the carbon-bromine bond, which readily participates in nucleophilic substitution and cross-coupling reactions. The synthesis of these esters, often through the electrophilic bromination of an unsaturated precursor or the esterification of a bromo-acid, typically involves the use of hazardous reagents like molecular bromine (Br₂) or hydrogen bromide (HBr).

The isolation of the target brominated ester from the crude reaction mixture presents a unique set of challenges. The primary concerns are the complete removal of corrosive and toxic unreacted bromine and acidic byproducts, the prevention of emulsion formation during aqueous extraction, and the final purification of the product to the high degree required for subsequent synthetic steps. This guide provides a robust, field-proven framework for the systematic work-up and isolation of brominated esters, emphasizing the rationale behind each procedural choice to ensure both high purity and yield.

Foundational Safety Principles

Working with brominating agents necessitates stringent safety protocols. Molecular bromine is highly corrosive, toxic upon inhalation, and can cause severe chemical burns.[1] All manipulations involving bromine must be conducted within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty gloves (nitrile gloves should be doubled or overlaid with thicker rubber gloves), is mandatory. Always have a quenching solution, such as 10% aqueous sodium thiosulfate, readily accessible to neutralize any spills.

The Isolation Workflow: A Strategic Overview

The successful isolation of a brominated ester is a multi-stage process designed to systematically remove impurities. Each step is critical for the final purity of the compound. The overall strategy involves quenching the reaction to neutralize excess brominating agents, followed by a series of extractions and washes to remove water-soluble impurities, drying the organic phase, and finally, purifying the crude product.

Caption: Workflow for the isolation and purification of brominated esters.

Step-by-Step Experimental Protocols & Rationale

Part 1: Quenching Excess Bromine

The first critical step post-reaction is the neutralization, or "quenching," of any unreacted bromine. This is essential for safety and to prevent unwanted side reactions during the work-up. The disappearance of bromine's characteristic reddish-brown color is a visual indicator of a successful quench.[2]

Causality: Quenching agents are reducing agents that convert elemental bromine (Br₂) into non-volatile, water-soluble bromide salts (Br⁻), which can then be easily removed in the aqueous phase during extraction.[2]

Common Quenching Agents:

| Quenching Agent | Concentration | Key Considerations |

| Sodium Thiosulfate (Na₂S₂O₃) | 5-10% aqueous solution | Highly effective and common. However, in acidic conditions, it can decompose to form elemental sulfur (S₈), which can complicate purification.[1][2] |

| Sodium Sulfite (Na₂SO₃) | 5-10% aqueous solution | An excellent alternative to thiosulfate, as it does not produce solid byproducts and is inexpensive.[3] |

| Sodium Bisulfite (NaHSO₃) | 5-10% aqueous solution | Similar to sodium sulfite in its action and effectiveness.[2] |

Protocol 1A: Quenching with Sodium Thiosulfate

-

Cool the reaction mixture in an ice-water bath to control any potential exotherm.

-

Slowly add a 10% (w/v) aqueous solution of sodium thiosulfate dropwise with vigorous stirring.[2]

-

Continue addition until the red-brown color of bromine disappears, and the mixture becomes colorless or pale yellow.

-

Trustworthiness Check: If the reaction medium is acidic, consider adding a saturated sodium bicarbonate solution before the thiosulfate quench to raise the pH and prevent the precipitation of elemental sulfur.[2]

Part 2: Liquid-Liquid Extraction

Extraction is the core of the isolation process, physically separating the desired organic product from the aqueous phase containing salts, quenched reagents, and other water-soluble impurities.

Causality: This technique relies on the differential solubility of the components between two immiscible liquid phases—typically an organic solvent and an aqueous solution. The nonpolar brominated ester will preferentially dissolve in the organic layer, while ionic salts and polar impurities will remain in the aqueous layer.[4]

Protocol 2A: Extraction Procedure

-

Transfer the quenched reaction mixture to a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).[5]

-

If the reaction solvent is water-miscible, or to ensure sufficient volume for separation, dilute the mixture with an immiscible organic solvent such as ethyl acetate or diethyl ether.[6]

-

Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup.

-

Shake the funnel vigorously for 30-60 seconds, venting frequently.[5]

-

Place the funnel back on a ring stand and allow the layers to separate completely.

-

Drain the lower layer. The identity of the lower layer depends on the solvent's density relative to water (e.g., dichloromethane is denser, while ethyl acetate and ether are less dense).[5]

-

Collect the desired organic layer. It is good practice to save all layers until the product is successfully isolated.

Part 3: Washing the Organic Layer

Washing is a refinement of the extraction process, using specific aqueous solutions to remove targeted impurities from the isolated organic layer.

Causality: Each wash is designed to neutralize and remove a specific class of impurity.

-

Saturated Sodium Bicarbonate (NaHCO₃) Wash: This mild base neutralizes any residual acidic catalysts (e.g., H₂SO₄) or acidic byproducts (e.g., HBr). The resulting salts are water-soluble and partition into the aqueous phase.[7][8] Caution: This neutralization generates carbon dioxide gas, which can cause significant pressure buildup. Vent the separatory funnel frequently.[7]

-

Water Wash: Removes any remaining water-soluble, non-acidic/basic impurities.[8][9]

-

Brine (Saturated NaCl) Wash: This is the final wash. The high ionic strength of the brine solution helps to remove the bulk of dissolved water from the organic layer, "pre-drying" it.[8][10] It also helps to break up emulsions that may have formed.[2]

Protocol 3A: Washing Sequence

-

Return the organic layer to the separatory funnel.

-

Add a volume of saturated aqueous NaHCO₃ solution (approx. 20-30% of the organic layer volume). Shake gently at first, venting every few seconds to release CO₂ pressure. Once the initial effervescence subsides, shake more vigorously. Drain the aqueous layer.

-

Wash the organic layer with a similar volume of deionized water, shaking vigorously.

-

Finally, wash the organic layer with a similar volume of brine.[5] This step is crucial for solvents like diethyl ether and ethyl acetate which dissolve significant amounts of water.[8]

Part 4: Drying, Filtration, and Solvent Removal

Causality: Even after a brine wash, trace amounts of water remain in the organic solvent. These must be removed by a solid drying agent to prevent contamination of the final product or interference with characterization. Anhydrous inorganic salts like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) bind with water to form hydrated crystals.[5][10]

Protocol 4A: Final Isolation Steps

-

Transfer the washed organic layer to an Erlenmeyer flask.

-

Add a small amount of anhydrous sodium sulfate or magnesium sulfate (enough to cover the bottom of the flask).

-

Gently swirl the flask. If the drying agent clumps together, it indicates the presence of water. Continue adding small portions of the drying agent until some of it remains free-flowing, resembling a snow-globe effect when swirled.[10]

-

Allow the mixture to stand for 10-15 minutes to ensure complete drying.

-

Remove the drying agent by gravity filtration through a fluted filter paper into a pre-weighed round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to yield the crude brominated ester.[11]

Part 5: Purification of the Crude Product

The crude product is rarely pure and typically requires a final purification step. The choice of method depends on the physical properties of the brominated ester.

| Purification Method | Principle | Best Suited For |

| Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica gel).[11] | Non-volatile liquids or solids; separating mixtures with different polarities. |

| Distillation | Separation based on differences in boiling points. | Thermally stable, volatile liquids with boiling points significantly different from impurities.[2] |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Crystalline solids.[12] |

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Persistent Color After Quench | Insufficient quenching agent was added. | Add more quenching solution portion-wise until the color disappears. An excess is recommended.[2] |

| Emulsion Formation During Extraction | Vigorous shaking; similar densities of aqueous and organic layers. | Add brine (saturated NaCl) to the separatory funnel to increase the ionic strength of the aqueous layer.[2] Let the funnel stand for a longer period. Gently swirl or rock the funnel instead of shaking vigorously. |

| Solid Precipitate During Thiosulfate Quench | Acidic conditions causing decomposition of Na₂S₂O₃ to elemental sulfur (S₈). | Add a solution of sodium bicarbonate to raise the pH before adding the sodium thiosulfate solution.[2] |

| Low Product Yield | Product is somewhat water-soluble. | "Back-extract" the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[5] |

References

- Technical Support Center: Bromine Removal

- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B

- bromin

- 2-Butenoic acid, 2,3-dibromo-, (2E) - Organic Syntheses Procedure.

- About Workup - Department of Chemistry : University of Rochester.

- 4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021).

- reaction work-up, liquid-liquid extraction, & product isol

- Solvent-free methodologies for organic brominations using quaternary ammonium tribromides - ACG Public

- Synthesis of Fragrant Esters.

- How to purify boronic acids/boronate esters?

- Propionic acid, β-bromo-, methyl ester - Organic Syntheses Procedure.

- Drying Organic Solutions - Organic Chemistry

- 8.4 - Extraction and Washing Guide - MIT OpenCourseWare.

- 8.6: Common Extraction Washes - Chemistry LibreTexts. (2024).

- Synthesis, Isolation, and Purific

Sources

- 1. reddit.com [reddit.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. Workup [chem.rochester.edu]

- 7. sites.nvcc.edu [sites.nvcc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. acgpubs.org [acgpubs.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Low yield in bromination of ethyl 4-chlorocinnamate, reasons for

Technical Support Center: Bromination of Electron-Deficient Alkenes Subject: Troubleshooting Low Yield in the Bromination of Ethyl 4-Chlorocinnamate Ticket ID: CHEM-SUP-8821 Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary

The bromination of ethyl 4-chlorocinnamate involves the electrophilic addition of elemental bromine (

Low yields in this synthesis are rarely due to "reaction failure" in the traditional sense but are typically caused by kinetic sluggishness , reversibility of the addition , or isolation inefficiencies (oiling out). This guide provides a root-cause analysis and actionable solutions.

Part 1: Diagnostic Workflow

Before altering your protocol, use this logic flow to identify the specific failure mode.

Figure 1: Diagnostic decision tree for isolating the cause of yield loss.

Part 2: Critical Failure Analysis (The "Why")

To fix the yield, one must understand the competing forces at play in this specific substrate.

Electronic Deactivation (The Kinetic Trap)

The ethyl ester group is a strong electron-withdrawing group (EWG). It pulls electron density away from the

-

Consequence: The alkene is less nucleophilic. The initial attack on the

molecule to form the cyclic bromonium ion is significantly slower than with non-conjugated alkenes. -

Impact: If the reaction is stopped too early or run too dilute, conversion will be incomplete.

The Equilibrium Problem

The addition of bromine to cinnamates is reversible.

Stereochemical Solubility

The reaction proceeds via anti-addition, producing a mixture of enantiomers (erythro/threo pairs).

-

Impact: These diastereomers have different solubility profiles. If your protocol relies on precipitation (common for this synthesis), you may be crystallizing one diastereomer while the other remains dissolved in the mother liquor, effectively halving your yield.

Part 3: Troubleshooting Q&A

Q1: The reaction mixture turned colorless, but I recovered starting material after workup. Why?

Diagnosis: Debromination during workup. If you used sodium bisulfite (or thiosulfate) to quench excess bromine and the mixture was warm or acidic, you likely reversed the reaction. Vicinal dibromides are susceptible to reductive elimination in the presence of sulfite species, regenerating the alkene.

-

Solution:

-

Cool the reaction to 0°C before quenching.[1]

-

Use a dilute, weak reducing agent (e.g., dilute

) and add it slowly only until the color just dissipates. Do not use a large excess.

-

Q2: The product is an oil that won't crystallize. How do I fix this?

Diagnosis: Impurity-driven melting point depression ("Oiling Out"). Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate should be a solid. However, the presence of small amounts of unreacted alkene or solvent impurities lowers the melting point, keeping it liquid.

-

Solution:

-

Trituration: Add cold pentane or hexanes to the oil and scratch the glass side of the flask with a spatula. This induces nucleation.

-

Seeding: If you have any solid crystals from a previous batch (even a micro-amount), add them to the oil.

-

Solvent Swap: Dissolve the oil in a minimum amount of hot ethanol, add water until slightly turbid, and let it cool slowly.

-

Q3: My yield is 40%. Where is the rest?

Diagnosis: Solubility loss in the mother liquor. The product is moderately soluble in halogenated solvents (DCM, chloroform) often used for the reaction.

-

Solution:

-

Do not rely solely on filtration directly from the reaction solvent.

-

Evaporate: Remove the reaction solvent (DCM) completely to obtain the crude solid/oil.

-

Recrystallize: Recrystallize from a solvent system where the product has a steep solubility curve (e.g., Ethanol/Water or Hexane/Ethyl Acetate).

-

Part 4: Optimized Protocol

This protocol is designed to maximize conversion and minimize workup losses for electron-deficient cinnamates.

Reagents:

-

Ethyl 4-chlorocinnamate (1.0 equiv)

-

Bromine (

) (1.1 equiv) -

Dichloromethane (DCM) or Carbon Tetrachloride (

) [See Note 1] -

Catalyst: 2-3 drops of Hydrobromic acid (HBr) or exposure to light (optional).

Procedure:

-

Preparation: Dissolve ethyl 4-chlorocinnamate in DCM (concentration ~0.5 M). High concentration is crucial for rate.

-

Addition: Cool to 0°C. Add

dropwise.-

Visual Cue: The red color should persist. If it fades instantly, the reaction is fast. If it accumulates, the reaction is slow.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours .

-

Checkpoint: If the red color fades completely, add another 0.1 equiv of

. A persistent light orange color indicates excess bromine (desired).

-

-

Quench (Critical): Cool back to 0°C. Wash with cold 5% aqueous sodium bisulfite. Stop immediately when the organic layer is colorless.

-

Isolation:

Note 1: While

Part 5: Mechanistic Visualization

Figure 2: Reaction pathway highlighting the rate-determining step and potential reversibility.

References

-

Prepar

-Dibromo- -

Electrophilic Bromination of Alkenes: Mechanism and Stereochemistry . Master Organic Chemistry. (Detailed review of the bromonium ion mechanism and stereochemical outcomes).

-

Bromination of Cinnamic Acid Derivatives . Royal Society of Chemistry, Comprehensive Organic Chemistry Experiments.[5] (Modern educational protocols highlighting troubleshooting for cinnamates).

-

Mechanistic Studies on the Bromination of Electron-Deficient Alkenes . Journal of the American Chemical Society. (Foundational physical organic chemistry explaining the deactivating effect of ester groups).

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. m.youtube.com [m.youtube.com]

- 5. rsc.org [rsc.org]

- 6. WO1998056737A1 - Bromination process - Google Patents [patents.google.com]

- 7. websites.umich.edu [websites.umich.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Stability and Storage of Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate

This guide provides in-depth technical information and practical troubleshooting advice for researchers, scientists, and drug development professionals working with Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate. Proper handling and storage are paramount to ensure the compound's integrity, prevent degradation, and guarantee experimental reproducibility. This document outlines the inherent chemical liabilities of the molecule, details optimal storage conditions, and provides protocols for assessing stability.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate?

The molecular structure, featuring a vicinal dibromide and an ester functional group, dictates the need for stringent storage conditions to minimize degradation. The primary degradation pathways are hydrolysis of the ester and elimination of bromine.

Causality: Low temperatures are crucial to reduce the kinetic rate of all potential degradation reactions, including hydrolysis and thermal elimination.[1][2][3] An inert atmosphere and protection from moisture prevent acid- or base-catalyzed hydrolysis of the ethyl ester.[2][4] The aromatic chlorophenyl group and the carbon-bromine bonds are susceptible to photolytic cleavage, necessitating protection from light.[1][5][6]

For optimal stability, we recommend adhering to the following conditions, summarized in the table below.

| Parameter | Recommended Condition | Rationale & Key Considerations |

| Temperature | 2-8°C (Refrigerated) | Slows rates of hydrolysis and thermal elimination.[1][4][7] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and minimizes exposure to atmospheric moisture, which can initiate hydrolysis.[4] |

| Light Exposure | In the Dark (Amber vial/Opaque container) | Protects against photolytic degradation, which can cause debromination or other radical reactions.[1][5] |

| Container | Tightly Sealed Glass Vial with PTFE-lined Cap | Prevents moisture ingress and is chemically inert. PTFE liners provide a superior seal against chemical vapors.[1][8] |

| Incompatibilities | Strong Oxidizing Agents, Strong Bases, Strong Acids | These substances can catalyze or actively participate in degradation reactions.[4][9][10] Store separately. |

Q2: I've observed a physical change in the material (e.g., discoloration, clumping). What is the likely cause?

Physical changes are often the first indicators of chemical degradation.

-

Discoloration (Yellowing/Browning): This is a classic sign of decomposition in halogenated compounds. It is most likely caused by the elimination of the two bromine atoms to form the conjugated and colored compound, ethyl (E)-3-(4-chlorophenyl)prop-2-enoate (ethyl 4-chlorocinnamate).[11] This process can be accelerated by exposure to heat or light.[3][12]

-

Clumping or Hardening: If the compound was supplied as a crystalline solid, clumping may indicate the absorption of atmospheric moisture. This is a critical issue, as the presence of water can lead to the slow hydrolysis of the ester group to form 2,3-dibromo-3-(4-chlorophenyl)propanoic acid.[13]

If you observe these changes, the material's purity is compromised. It is highly recommended to re-analyze the compound using the stability assessment protocol below before use.

Q3: My analytical data (HPLC, NMR) shows new peaks. What are the most probable degradation products?

The appearance of new signals in analytical spectra confirms degradation. Based on the compound's structure, there are two primary degradation pathways that give rise to specific byproducts.

| Degradation Pathway | Likely Degradation Product(s) | Analytical Signature to Expect |

| Hydrolysis | 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid[13] + Ethanol | HPLC: A new, more polar peak. ¹H NMR: Disappearance of the ethyl ester signals (quartet ~4.2 ppm, triplet ~1.2 ppm) and appearance of a broad carboxylic acid proton signal. |

| Elimination (Debromination) | Ethyl (E)-3-(4-chlorophenyl)prop-2-enoate[11] + HBr/Br₂ | HPLC: A new, less polar peak. ¹H NMR: Appearance of two new vinyl proton signals (doublets, typically between 6.0-8.0 ppm) and disappearance of the C-H proton signals adjacent to the bromines. |

The diagram below illustrates these two dominant degradation mechanisms.

Caption: Troubleshooting workflow for stability issues.

Experimental Protocol for Stability Assessment

This protocol provides a self-validating system to quantitatively assess the stability of Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate under your specific laboratory conditions.

Objective: To evaluate the purity of the compound and identify potential degradation products over time.

Materials:

-

High-purity sample of Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate (reference standard)

-

Anhydrous solvents for analysis (e.g., HPLC-grade Acetonitrile, Deuterated Chloroform for NMR)

-

Amber glass vials with PTFE-lined caps

-

HPLC system with a UV detector

-

NMR spectrometer (≥400 MHz)

Methodology:

-

Baseline Analysis (T=0):

-

Immediately upon receiving a new batch of the compound, dissolve a small amount in an appropriate solvent.

-

Acquire a high-resolution ¹H NMR spectrum. Note the chemical shifts and integration of key protons (e.g., the two C-H protons adjacent to the bromines, and the ethyl ester protons). This is your reference spectrum.

-

Acquire a purity profile via HPLC. Establish a method that provides good separation of the main peak from any minor impurities. Record the retention time and peak area percentage of the main component. This is your reference chromatogram.

-

-

Sample Preparation for Stress Conditions:

-

Aliquot approximately 5-10 mg of the solid compound into three separate, labeled amber vials.

-

Vial 1 (Control): Tightly seal the vial, wrap it in parafilm, and store it under the recommended conditions (2-8°C, dark, under inert gas if possible).

-

Vial 2 (Ambient/Dark): Tightly seal and store at ambient laboratory temperature, protected from light (e.g., in a drawer).

-

Vial 3 (Ambient/Light): Tightly seal and place on a lab bench exposed to typical laboratory lighting conditions.

-

-

Time-Point Analysis:

-

After predetermined intervals (e.g., 1 week, 4 weeks, 12 weeks), retrieve a small sample from each of the three vials.

-

For each sample, repeat the exact HPLC and ¹H NMR analysis performed at T=0.

-

-

Data Interpretation and Validation:

-

HPLC Analysis: Compare the chromatograms from each time point and condition to the T=0 reference. Calculate the purity of the main peak. The appearance of new peaks, especially those corresponding to the expected degradants, indicates instability under those conditions.

-

NMR Analysis: Overlay the NMR spectra with the T=0 reference. Look for a decrease in the integration of the starting material's characteristic peaks and the emergence of new peaks. For example, the appearance of vinyl protons would confirm the elimination pathway.

-

Self-Validation: The control sample (Vial 1) serves as the validation standard. If the control sample remains stable while other samples degrade, it validates that the observed changes are due to the storage conditions and not an issue with the analytical method itself.

-

By following this protocol, you can confidently determine the shelf-life and appropriate handling procedures for this compound within the context of your laboratory's environment.

References

- The Proper Storage and Handling of Volatile Analytical Standards. (2024, December 23). Restek.

- SAFETY DATA SHEET for Ethyl 4-chlorophenylacet

- Chemical Safety Data Sheet MSDS / SDS - ETHYL 2,3-DIBROMO-3-PHENYLPROPION

- Ethyl 2,3-dibromo-3-phenylpropanoate.

- RATES OF HYDROLYSIS OF ETHYLENE DIBROMIDE (EDB). California Department of Food and Agriculture.

- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.

- SAFETY DATA SHEET for Ethyl 3-(4-bromophenyl)propionate. (2025, December 26). Fisher Scientific.

- Guidelines for Chemical Storage. Chapman University.

- Safe Storage of Hazardous Chemicals. University of California, Berkeley, Office of Environment, Health & Safety.

- SAFETY DATA SHEET for Ethyl 3-Phenylpropion

- Thermal decomposition of dibromosuccinic acid (DBSA). (2023, May 3). Filo.

- An In-depth Technical Guide to the Storage of Ethyl 3-[4-(chloromethyl)

- Halogenated Solvents in Laboratories.

- 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid.

- Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor.

- ethyl 2,3-dibromo-3-(4-nitrophenyl)

- PYROLYTIC DECOMPOSITION OF ALLYLIC ESTERS. MacSphere, McMaster University.

- ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.

- ETHYL α,β-DIBROMO-β-PHENYLPROPION

- Photo-stable platinated bacteriochlorins as potent photodynamic agents. ZORA (Zurich Open Repository and Archive).

- Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. (2019, October 24). MDPI.

- Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. (2025, August 6).

- Thermal decomposition kinetics of protonated peptides and peptide dimers. OSU Chemistry.

- Stepping Up the Pace of Drug Stability Studies. (2017, September 2). Pharmaceutical Technology.

- ethyl (2E)-3-(4-chlorophenyl)

- ethyl 3-(3-chlorophenyl)

Sources

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. chemview.epa.gov [chemview.epa.gov]

- 3. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]

- 4. benchchem.com [benchchem.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. pharmtech.com [pharmtech.com]

- 7. ethyl 3-(3-chlorophenyl)-3-oxo-propanoate | 33167-21-4 [sigmaaldrich.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 10. chapman.edu [chapman.edu]

- 11. ethyl (2E)-3-(4-chlorophenyl)prop-2-enoate | 24393-52-0; 6048-06-2 | Buy Now [molport.com]

- 12. Thermal decomposition of dibromosuccinic acid (DBSA) taking place accordi.. [askfilo.com]

- 13. 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid | C9H7Br2ClO2 | CID 275847 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the Biological Activity of Halogenated Chalcone Derivatives

Introduction: The Strategic Role of Halogenation in Chalcone Bioactivity

Chalcones, belonging to the flavonoid family, are characterized by their 1,3-diphenyl-2-propen-1-one framework. This α,β-unsaturated carbonyl system is a key pharmacophore, rendering these molecules biologically active and synthetically versatile.[1][2] Found widely in edible plants, chalcones serve as precursors for all other flavonoids and exhibit a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4][5][6]

The true potential of chalcones in drug discovery, however, is often unlocked through synthetic modification. Among the most effective strategies is the introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto one or both of the aromatic rings. Halogenation profoundly alters the molecule's physicochemical properties—such as lipophilicity, electronic distribution, and metabolic stability—which can significantly enhance its interaction with biological targets and, consequently, its therapeutic efficacy.[3][7] This guide provides a comparative analysis of the biological activities of various halogenated chalcone derivatives, supported by experimental data and detailed protocols to inform and empower researchers in the field.

Anticancer Activity: Harnessing Halogens for Enhanced Cytotoxicity

Halogenated chalcones have emerged as a potent class of anticancer agents, often demonstrating superior activity compared to their non-halogenated parent compounds.[8] The type of halogen and its position on the phenyl rings are critical determinants of this activity, influencing the compound's ability to induce cell cycle arrest and apoptosis in cancer cells.[8][9]

Mechanism of Action: ROS-Mediated Apoptosis

A primary mechanism by which many halogenated chalcones exert their anticancer effects is through the induction of intracellular reactive oxygen species (ROS).[9][10] An excess of ROS creates a state of oxidative stress that damages cellular components, leading to the activation of apoptotic pathways. For instance, certain brominated chalcone derivatives have been shown to trigger mitochondria-mediated apoptosis by increasing ROS levels, which in turn leads to the upregulation of death receptors like DR4 and DR5 and activation of the caspase cascade.[10][11]

Caption: ROS-mediated apoptosis induced by halogenated chalcones.

Comparative Efficacy of Halogenated Chalcones

The half-maximal inhibitory concentration (IC50), which measures the concentration of a compound needed to inhibit 50% of cell growth, is a standard metric for comparing anticancer potency. Lower IC50 values indicate higher potency. Data from various studies highlight the superior performance of halogenated derivatives.

| Halogenated Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Key Observation |

| Brominated Chalcone (H72) [10][11] | MGC803 (Gastric) | 3.57 - 5.61 | Significantly more potent than many other derivatives. |

| Brominated Chalcone [12] | T47D (Breast) | 45 | Demonstrates cell-line specific efficacy. |

| Fluorinated Chalcones [11] | BxPC-3 (Pancreatic) | 18.67 | Fluorination enhances antiproliferative activity. |

| Fluorinated Chalcones [11] | BT-20 (Breast) | 26.43 | Activity is dependent on substitution patterns. |

| Monohalogenated (Br, F) [13] | Leukemia Cell Lines | Potency Order: Br ≈ F > Cl | Demonstrates impact of halogen type on efficacy. |

Note: IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.[9]

Featured Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a fundamental tool for screening the cytotoxic potential of novel compounds.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to produce a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the halogenated chalcone derivatives in culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity: Broadening the Spectrum with Halogens

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated chalcones have demonstrated significant potential, with studies showing that the introduction of halogens, particularly chlorine and bromine, can enhance their activity against a range of bacteria and fungi.[3][14]

Structure-Activity Relationship (SAR) in Antimicrobial Chalcones

Research consistently shows that chalcones substituted with chlorine are more effective at inhibiting various microbial strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans, when compared to their non-halogenated parent compounds.[15][16] The position of the halogen is also crucial; electron-withdrawing groups like halogens at the para-position of an aromatic ring often lead to a notable increase in antimicrobial activity.[14]

| Organism | Halogenated Chalcone | Activity Observation |

| E. coli, S. aureus, C. albicans | Chlorinated Chalcones | Significantly greater inhibition compared to 2'-hydroxychalcone.[15][16][17] |

| Gram-positive & Gram-negative bacteria | Chloro-benzofuran Chalcones | Demonstrated significant antimicrobial activity.[18] |

| S. aureus, E. coli, P. aeruginosa | Brominated Chalcone (3q) | Showed potent antibacterial effect with large zones of inhibition.[19] |

| Phytopathogenic Fungi | Various Halogenated Chalcones | Showed mild to moderate antifungal activity.[20] |

Featured Protocol: Agar Well Diffusion Assay

This method is a widely used preliminary screening technique to evaluate the antimicrobial activity of chemical agents.

Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are then created in the agar, and the test compound is introduced into these wells. The compound diffuses through the agar, and if it is effective against the microorganism, it creates a clear zone of inhibition where growth is prevented. The diameter of this zone is proportional to the compound's antimicrobial potency.

Step-by-Step Methodology:

-

Prepare Inoculum: Grow a pure culture of the test microorganism (e.g., S. aureus) in a suitable broth to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.

-

Create Wells: Use a sterile cork borer to punch uniform wells (e.g., 6 mm in diameter) into the agar plate.

-

Add Test Compounds: Pipette a fixed volume (e.g., 100 µL) of the dissolved halogenated chalcone (at a known concentration) into each well. Use a solvent control and a standard antibiotic (e.g., Ampicillin) as negative and positive controls, respectively.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.

-

Measure Inhibition Zones: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).

Caption: Experimental workflow for the Agar Well Diffusion assay.

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are underlying factors in many diseases. Halogenated chalcones have shown promise in modulating these processes. Fluorination, in particular, has been linked to potent anti-inflammatory effects.[4][7]

Comparative Anti-inflammatory and Antioxidant Effects

Studies have shown that fluorinated chalcone derivatives can exhibit anti-inflammatory activity comparable to that of powerful steroidal drugs like dexamethasone in animal models.[21][22] Their antioxidant capacity, often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, is also influenced by the nature and position of halogen substituents.[23][24]

| Activity | Derivative Type | Model/Assay | Observation |

| Anti-inflammatory | Fluorinated Chalcone | Cotton Pellet Granuloma | Activity was comparable to dexamethasone.[21][22] |

| Anti-inflammatory | Fluorinated 2'-hydroxychalcone | Carrageenan-induced paw edema | Showed good anti-inflammatory activity.[4] |

| Antioxidant | Various Halogenated Chalcones | DPPH/ABTS Assays | Activity is highly dependent on substitution patterns.[23][25] |

| Antioxidant | Bromo Chalcones | Radical Scavenging Assays | Bulky para-substituents can enhance activity.[24] |

Featured Protocol: DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance (color change from violet to yellow) is measured spectrophotometrically and is proportional to the antioxidant capacity of the compound.[23]

Step-by-Step Methodology:

-

Prepare Solutions: Make a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test chalcones and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a volume of the test compound solution with the DPPH solution. For example, 50 µL of the chalcone solution and 150 µL of the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC50 value (concentration required to scavenge 50% of DPPH radicals) can then be determined.

Synthesis of Halogenated Chalcones: The Claisen-Schmidt Condensation

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, an aldol condensation reaction between a substituted acetophenone and a substituted benzaldehyde.[20][26] The reaction is typically base-catalyzed (using NaOH or KOH) in an alcohol solvent, providing a straightforward and efficient route to a diverse library of chalcone derivatives.[26][27][28]

Conclusion and Future Outlook

The strategic introduction of halogens is a powerful and validated approach to enhancing the biological activities of chalcone derivatives. Brominated and chlorinated chalcones frequently exhibit potent anticancer and antimicrobial properties, while fluorination can significantly boost anti-inflammatory potential.[3][21][29] The comparative data clearly indicate that both the type of halogen and its specific location on the aromatic rings are critical variables that must be optimized for a desired therapeutic effect.

Future research should focus on synthesizing novel, poly-halogenated, or mixed-halogenated chalcones to explore synergistic effects. Furthermore, combining halogenation with the introduction of other functional groups (like methoxy or hydroxyl moieties) could lead to the development of multi-target agents with improved efficacy and reduced toxicity, paving the way for the next generation of chalcone-based therapeutics.

References

- Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. MDPI.

- Unveiling the Anticancer Potential of 4'-Bromochalcone: A Comparative Analysis. Benchchem.

- Synthesis, Characterization and Antioxidant Activity of New Halogen substituted Chalcones. Journal of Applicable Chemistry.

- Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. MDPI.

- A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. PMC.

- Chalcone Derivatives: Role in Anticancer Therapy. MDPI.

- Synthesis of halogenated chalcones and their antifungal evaluation. Krishikosh.

- HALOGEN-CONTAINING CHALCONES AS VERSATILE BIOACTIVE AGENTS: A REVIEW. Baku State University Journals.

- Easy Synthesis and In Vitro Evaluation of Halogenated Chalcones against Trypanosoma cruzi. MDPI.

- Design and Development of Halogenated Chalcone Derivatives as Potential Anticancer Agents. Semantic Scholar.

- (PDF) SYNTHESIS OF NEW FLUORINATED CHALCONE DERIVATIVE WITH ANTI-INFLAMMATORY ACTIVITY. ResearchGate.

- Development of Halogenated-Chalcones Bearing with Dimethoxy Phenyl Head as Monoamine Oxidase-B Inhibitors. PMC.

- Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Taylor & Francis Online.

- Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. PMC.

- (PDF) Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. ResearchGate.

- Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. PubMed.

- Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Mattioli 1885.

- Synthesis and antimicrobial study of some chlorine containing chalcones. ResearchGate.

- The effect of bromo chalcone [1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on] on T47D breast cancer cells. AIP Publishing.

- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.

- Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. PMC.

- Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin. PubMed.

- Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. Scilit.

- Structure-activity relationships reveal a 4-(2-pyridyl)chalcone as a potent cell death inducer. accedaCRIS.

- Synthesis and in vitro biological activities of chalcones and their heterocyclic derivatives. Der Pharma Chemica.

- Structure–activity relationship studies on chalcone derivatives. ResearchGate.

- Development of Halogenated-Chalcones Bearing with Dimethoxy Phenyl Head as Monoamine Oxidase-B Inhibitors. MDPI.

- In Vitro ANTIOXIDANT ACTIVITY OF CHALCONE DERIVATIVES. Rasayan Journal of Chemistry.

- Synthesis, Biological Evaluation and Docking Studies of Chalcone and Flavone Analogs as Antioxidants and Acetylcholinesterase Inhibitors. MDPI.

- (PDF) Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity. ResearchGate.

- Direct synthesis, characterization, in vitro and in silico studies of simple chalcones as potential antimicrobial and antileishmanial agents. The Royal Society.

- A REVIEW ON BIOLOGICAL ACTIVITY OF CHALCONE DERIVATIVES. googleapis.com.

- Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. PMC.

- Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. ACG Publications.

- Advances in Chalcones with Anticancer Activities. Ingenta Connect.

- Chalcone Derivatives: Role in Anticancer Therapy. PMC.

- Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. MDPI.

- Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents. PMC.

- A Comprehensive Review on Synthesis and Biological Activity of Chalcone. IJPPR.

- Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols. Semantic Scholar.

- Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. Semantic Scholar.

- Comparative Study on Synthesis and Biological, Pharmaceutical Applications of Aromatic Substituted Chalcones. Bentham Science.

- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC.

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bsuj.bsu.edu.az [bsuj.bsu.edu.az]

- 4. tandfonline.com [tandfonline.com]

- 5. storage.googleapis.com [storage.googleapis.com]

- 6. benthamscience.com [benthamscience.com]

- 7. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]